![molecular formula C11H11NO2 B1485376 Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate CAS No. 2097990-69-5](/img/structure/B1485376.png)
Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate
Overview
Description
Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate, also known as EMPA, is a chemical compound that is widely used in scientific research. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. EMPA is a derivative of pyridine, a heterocyclic aromatic compound that is found in many naturally occurring compounds. EMPA has been used in a variety of research applications, ranging from organic synthesis to biochemical studies.
Scientific Research Applications
Reductive Coupling in Organic Synthesis
Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate has been utilized in organic synthesis, particularly in the context of nickel-catalyzed reductive coupling reactions. Rodrigo and Guan (2017) demonstrated its use in regioselective reductive coupling with aldehydes, a process relevant for constructing complex organic molecules with high precision (Rodrigo & Guan, 2017).
Domino Reactions in Medicinal Chemistry
A study by Zhao et al. (2020) explored the use of ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate in catalyst-free domino reactions. This research is significant for the synthesis of complex organic compounds, potentially leading to new drug discoveries (Zhao et al., 2020).
Synthesis of Functionalized Compounds
Research by Sobenina et al. (2011) involved the use of ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate for the synthesis of furan-2-one derivatives. This illustrates its role in generating functionalized organic compounds with potential applications in various fields, including pharmaceuticals (Sobenina et al., 2011).
Spectroscopic and Diffractometric Analysis
In a study by Vogt et al. (2013), ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate was analyzed using various spectroscopic and diffractometric techniques to understand its polymorphic forms. This research is crucial for pharmaceutical development, where different forms of a compound can exhibit varied properties (Vogt et al., 2013).
properties
IUPAC Name |
ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-5,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVWWPHCKJTTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-methylpyridin-2-yl)prop-2-ynoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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